molecular formula C24H18N2S B5304916 (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile

Cat. No.: B5304916
M. Wt: 366.5 g/mol
InChI Key: AFWLVGKWBRISGK-DEDYPNTBSA-N
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Description

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the naphthalene moiety and the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrile group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2,4-Dimethylphenyl)-4-oxo-2-butenoic acid: This compound shares the 2,4-dimethylphenyl group but differs in the presence of a carboxylic acid group instead of a nitrile group.

    2,4-Dichloroaniline: This compound has a similar aromatic structure but contains chlorine atoms instead of the thiazole and naphthalene moieties.

Uniqueness

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is unique due to its combination of a thiazole ring, a naphthalene moiety, and a nitrile group. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2S/c1-16-10-11-21(17(2)12-16)23-15-27-24(26-23)20(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWLVGKWBRISGK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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